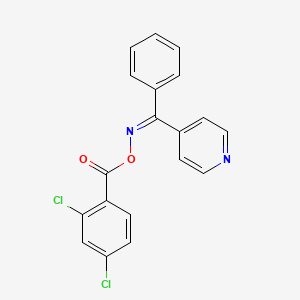![molecular formula C18H18N2O2 B3826679 N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B3826679.png)
N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide
説明
N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide, also known as AMPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the acrylamide family of compounds and has been shown to have a variety of biochemical and physiological effects in vitro and in vivo.
作用機序
The exact mechanism of action of N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide is not fully understood, but it is thought to act primarily as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, as well as to increase the production of anti-inflammatory cytokines. In addition, N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects, including its ability to modulate the immune system, reduce inflammation, and inhibit pain. It has also been shown to have antioxidant properties, and has been investigated for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide in laboratory experiments is its ability to modulate the immune system, which makes it a useful tool for studying the role of the immune system in various disease states. In addition, its potent analgesic effects make it a useful tool for studying pain pathways. However, one of the limitations of using N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide in laboratory experiments is its potential toxicity, which can limit its usefulness in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro and in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have antioxidant properties and to protect against oxidative stress. Finally, further research is needed to fully understand the mechanism of action of N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide, which could lead to the development of new therapeutic agents that target the immune system and inflammatory pathways.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, and has also been investigated for its potential as an anti-inflammatory agent. In addition, N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide has been studied for its potential use in the treatment of cancer, as well as for its ability to modulate the immune system.
特性
IUPAC Name |
(E)-N-(4-acetamidophenyl)-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(12-15-6-4-3-5-7-15)18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJTAPKUODBEZ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-2-methyl-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




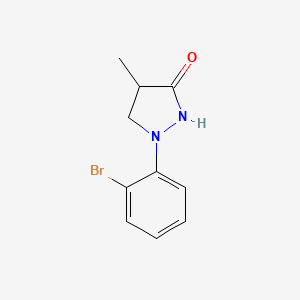
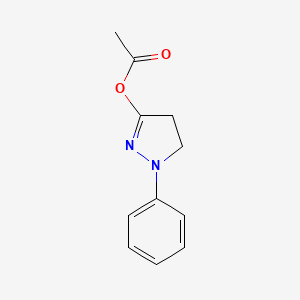
![4-(4-methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3826618.png)
![[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate](/img/structure/B3826622.png)

![2-chloro-N-[(phenylsulfonyl)oxy]-6,7-dihydro-1-benzothiophen-4(5H)-imine](/img/structure/B3826631.png)
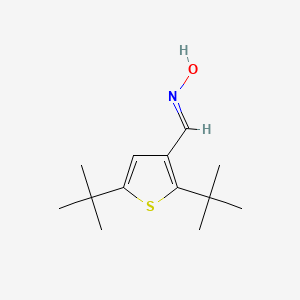

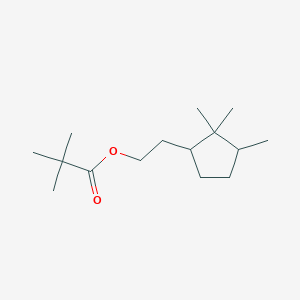
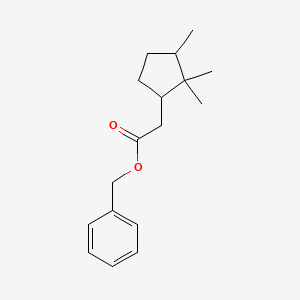
![2,2,4,6-tetramethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3826674.png)
